molecular formula C17H14O5 B2956111 7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one CAS No. 637749-19-0

7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one

Cat. No.: B2956111
CAS No.: 637749-19-0
M. Wt: 298.294
InChI Key: OJDGTKVHGHGCQR-UHFFFAOYSA-N
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Description

7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields of science and industry. The structure of this compound consists of a chromen-4-one core with methoxy and phenoxy substituents, which contribute to its unique chemical properties.

Scientific Research Applications

7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-methoxychromen-4-one with 3-methoxyphenol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

7-methoxy-3-(3-methoxyphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-19-11-4-3-5-13(8-11)22-16-10-21-15-9-12(20-2)6-7-14(15)17(16)18/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDGTKVHGHGCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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